
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H7BrClN. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry . Quinoline derivatives are notable for their biological activities, including antimicrobial, antimalarial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid typically involves the functionalization of the quinoline core. Common synthetic methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles is becoming more prevalent to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (Br and Cl) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinoline N-oxides .
科学的研究の応用
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
4-Methylquinoline: Another quinoline derivative with similar biological activities.
8-Bromo-3-methylquinoline: Known for its use in organic synthesis and biological studies.
Uniqueness
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for further functionalization .
特性
分子式 |
C11H7BrClNO2 |
|---|---|
分子量 |
300.53 g/mol |
IUPAC名 |
4-bromo-7-chloro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-8(13)3-2-6-9(12)7(11(15)16)4-14-10(5)6/h2-4H,1H3,(H,15,16) |
InChIキー |
BFDWZLILZYGTBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


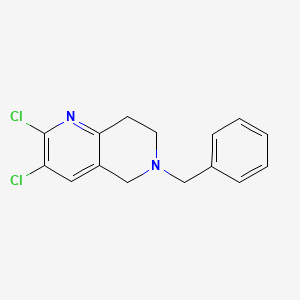
![3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11834688.png)
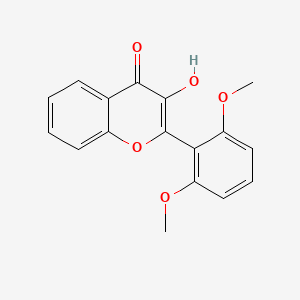

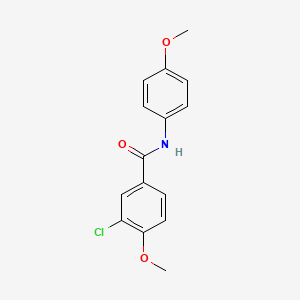
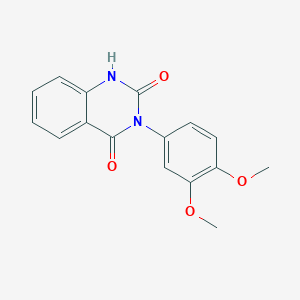
![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)

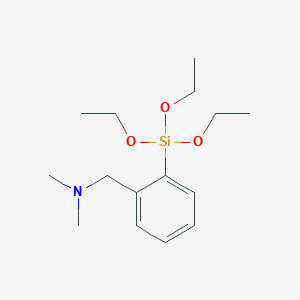
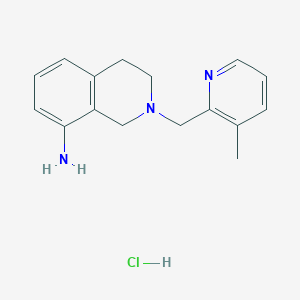
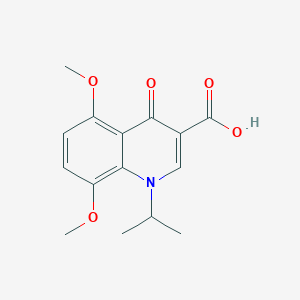
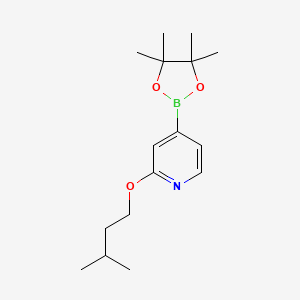
![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)
